Differential Inhibition of ARF6 vs. Other ARF Family GTPases
NAV-2729 exhibits selectivity for ARF6 over other ARF family members and small GTPases. While it inhibits ARF6 with an IC50 of 1.0 μM , it shows no inhibitory effect on other human ARF family members or small GTPases such as RhoA, Rac1, H-Ras, and Cdc42 at concentrations up to 50 μM . This selectivity profile is crucial for experiments aiming to dissect ARF6-specific functions without confounding off-target effects on related GTPases.
| Evidence Dimension | Inhibition of GTPase activity (IC50) |
|---|---|
| Target Compound Data | 1.0 μM for ARF6 |
| Comparator Or Baseline | >50 μM for other ARF family members, RhoA, Rac1, H-Ras, Cdc42 |
| Quantified Difference | >50-fold selectivity for ARF6 |
| Conditions | In vitro nucleotide exchange assays |
Why This Matters
This data directly addresses procurement decisions by confirming NAV-2729 as a selective ARF6 inhibitor, essential for experiments where pan-GTPase inhibition would confound results.
